molecular formula C17H26BNO4 B13720592 3-Isopropoxy-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

3-Isopropoxy-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B13720592
M. Wt: 319.2 g/mol
InChI Key: NFVFYTJTVSAXLA-UHFFFAOYSA-N
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Description

3-Isopropoxy-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with an isopropoxy group and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropoxy-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the boronate ester, which can be synthesized from pinacolborane and isopropyl acetate under inert atmosphere conditions . The benzamide core is then introduced through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions for yield and purity. The use of continuous flow reactors could also be explored to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Isopropoxy-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropoxy group would yield a ketone, while reduction of the benzamide would produce an amine.

Scientific Research Applications

3-Isopropoxy-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Isopropoxy-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects depends on its specific application. In organic synthesis, the boronate ester moiety acts as a nucleophile in cross-coupling reactions, forming new carbon-carbon bonds. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isopropoxy-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry.

Properties

Molecular Formula

C17H26BNO4

Molecular Weight

319.2 g/mol

IUPAC Name

N-methyl-3-propan-2-yloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C17H26BNO4/c1-11(2)21-14-10-12(15(20)19-7)8-9-13(14)18-22-16(3,4)17(5,6)23-18/h8-11H,1-7H3,(H,19,20)

InChI Key

NFVFYTJTVSAXLA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC)OC(C)C

Origin of Product

United States

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